molecular formula C12H17NO2S B7967289 3-(Phenethylsulfonyl)pyrrolidine CAS No. 1206969-01-8

3-(Phenethylsulfonyl)pyrrolidine

Cat. No.: B7967289
CAS No.: 1206969-01-8
M. Wt: 239.34 g/mol
InChI Key: LYOBDBAPSLWXGY-UHFFFAOYSA-N
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Description

3-(Phenethylsulfonyl)pyrrolidine is an organic compound with the molecular formula C12H17NO2S It is characterized by a pyrrolidine ring substituted with a phenethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenethylsulfonyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with pyrrolidine and phenethylsulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Pyrrolidine is reacted with phenethylsulfonyl chloride in an appropriate solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours until the reaction is complete.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be more cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-(Phenethylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.

Scientific Research Applications

3-(Phenethylsulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 3-(Phenethylsulfonyl)pyrrolidine exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The phenethylsulfonyl group can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Phenylsulfonyl)pyrrolidine: Similar structure but lacks the ethyl group.

    3-(Benzylsulfonyl)pyrrolidine: Similar structure with a benzyl group instead of phenethyl.

    3-(Methylsulfonyl)pyrrolidine: Contains a methyl group instead of phenethyl.

Uniqueness

3-(Phenethylsulfonyl)pyrrolidine is unique due to the presence of the phenethyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to similar compounds. This structural feature may also influence its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

3-(2-phenylethylsulfonyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c14-16(15,12-6-8-13-10-12)9-7-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOBDBAPSLWXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101282814
Record name 3-[(2-Phenylethyl)sulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-01-8
Record name 3-[(2-Phenylethyl)sulfonyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Phenylethyl)sulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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